Tert-butyl (4-((isopropylamino)methyl)pyrimidin-5-yl)carbamate
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Overview
Description
Tert-butyl (4-((isopropylamino)methyl)pyrimidin-5-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an isopropylamino group, and a pyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-((isopropylamino)methyl)pyrimidin-5-yl)carbamate typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the isopropylamino group, and carbamate formation. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors such as 1,3-diketones or malondialdehyde derivatives.
Introduction of the Isopropylamino Group: The isopropylamino group can be introduced through nucleophilic substitution reactions using isopropylamine as the nucleophile.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-((isopropylamino)methyl)pyrimidin-5-yl)carbamate undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the isopropylamino group, while reduction may produce reduced pyrimidine derivatives .
Scientific Research Applications
Tert-butyl (4-((isopropylamino)methyl)pyrimidin-5-yl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (4-((isopropylamino)methyl)pyrimidin-5-yl)carbamate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyrimidine Derivatives: These compounds share a similar pyrimidine core and have been studied for their biological activities.
tert-Butyl (5-aminopyridin-2-yl)carbamate: This compound has a similar carbamate structure and is used in similar research applications.
Uniqueness
Tert-butyl (4-((isopropylamino)methyl)pyrimidin-5-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H22N4O2 |
---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
tert-butyl N-[4-[(propan-2-ylamino)methyl]pyrimidin-5-yl]carbamate |
InChI |
InChI=1S/C13H22N4O2/c1-9(2)15-7-10-11(6-14-8-16-10)17-12(18)19-13(3,4)5/h6,8-9,15H,7H2,1-5H3,(H,17,18) |
InChI Key |
OIDJRLMMCZHQPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=NC=NC=C1NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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